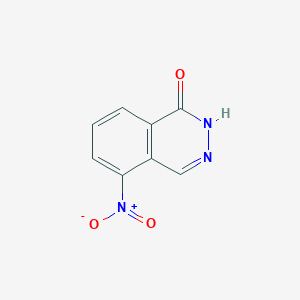

5-Nitrophthalazin-1(2H)-one

Description

Overview of Phthalazinone Scaffold in Heterocyclic Chemistry

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities. osf.ionih.govbenthamdirect.com The core structure, known as the phthalazinone scaffold, is a fused bicyclic system consisting of a benzene (B151609) ring merged with a pyridazinone ring. ontosight.airesearchgate.net This versatile framework is a common feature in many bioactive molecules, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net

The inherent chemical properties of the phthalazinone system allow for various substitutions at different positions, leading to a diverse library of derivatives with distinct biological profiles. nih.govontosight.ai These derivatives have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. osf.ioontosight.ainih.govosf.io The ability to modify the phthalazinone core allows medicinal chemists to fine-tune the compound's interaction with specific biological targets, such as enzymes and receptors, to achieve desired therapeutic effects. nih.govontosight.airsc.org For instance, different substitutions on the phthalazinone ring can modulate a compound's solubility, membrane permeability, and binding affinity to target proteins. nih.govontosight.ai

Phthalazinone derivatives have shown promise as inhibitors of various enzymes implicated in disease processes. osf.iorsc.org Notably, they have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the development of anticancer therapies. nih.govresearchgate.netsci-hub.se Other enzymatic targets include phosphodiesterases (PDEs) and various kinases, highlighting the broad therapeutic potential of this heterocyclic system. nih.govnih.govsci-hub.se

Historical Context of Phthalazinone Chemistry

The exploration of phthalazine (B143731) and its derivatives dates back to the late 19th and early 20th centuries, with initial studies focusing on their synthesis and basic chemical properties. The development of phthalazinone chemistry gained significant momentum in the mid-20th century with the discovery of the pharmacological activities of related compounds. nih.gov A significant milestone in the history of phthalazinone chemistry was the identification of their potential as inhibitors of poly(ADP-ribose) polymerase (PARP) in 1992. researchgate.net This discovery spurred extensive research and development efforts by medicinal chemists. researchgate.net

Subsequent work led to the creation of cell-active PARP inhibitors by 2005 and compounds with improved metabolic stability by 2006. researchgate.net A major breakthrough occurred in 2008 with the report of a potent phthalazinone-based PARP inhibitor that demonstrated single-agent cytotoxicity against cancer cells with specific genetic deficiencies (BRCA1-deficient). researchgate.net This progression illustrates the systematic evolution of phthalazinone-based drug discovery, from initial lead identification to the development of highly potent and selective therapeutic candidates.

Rationales for Investigating Nitro-Substituted Heterocycles

The introduction of a nitro group (–NO2) into a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate the molecule's physicochemical and biological properties. mdpi.comnih.govsvedbergopen.com The nitro group is a strong electron-withdrawing group, a characteristic that can significantly alter the electronic distribution within a molecule. svedbergopen.comnih.gov This electronic effect can influence a compound's reactivity, polarity, and ability to interact with biological targets. svedbergopen.comnih.gov

One of the primary rationales for investigating nitro-substituted heterocycles is their potential for bioreductive activation. mdpi.comacs.org In low-oxygen environments (hypoxia), which are characteristic of solid tumors and certain infectious microorganisms, the nitro group can be enzymatically reduced to form highly reactive species. mdpi.comacs.org This selective activation in diseased tissues can lead to targeted therapeutic effects while minimizing damage to healthy, well-oxygenated cells. This approach has been particularly fruitful in the development of anticancer and antimicrobial agents. mdpi.comnih.gov

Furthermore, the nitro group's ability to act as a pharmacophore or a toxicophore makes it an intriguing functional group for medicinal chemists. nih.gov While it can be associated with toxicity concerns, its unique properties have been successfully harnessed in numerous approved drugs. mdpi.comnih.gov The presence of a nitro group can also enhance a molecule's interaction with specific enzyme active sites or receptors, leading to improved potency and selectivity. mdpi.com The study of nitro-substituted heterocycles continues to be an active area of research, with ongoing efforts to balance their therapeutic benefits against potential toxicities. nih.govacs.org

Scope and Objectives of Research on 5-Nitrophthalazin-1(2H)-one

The primary objective of research into 5-Nitrophthalazin-1(2H)-one is to systematically investigate its chemical properties and potential biological activities. This involves the synthesis of the compound and its derivatives to explore structure-activity relationships. A key focus is to understand how the presence and position of the nitro group on the phthalazinone scaffold influence its biological profile.

A significant area of investigation is its potential as an antitubercular agent. Research has shown that some nitro-substituted phthalazinones exhibit growth inhibitory activity against Mycobacterium tuberculosis. For example, 7-nitro-phthalazin-1(2H)-one was identified as a lead compound with a minimum inhibitory concentration (MIC) of 3 μm. researchgate.net This suggests that related isomers like 5-Nitrophthalazin-1(2H)-one may also possess valuable antitubercular properties.

The synthesis of 5-Nitrophthalazin-1(2H)-one is typically achieved through the nitration of phthalazin-1(2H)-one using potassium nitrate (B79036) in concentrated sulfuric acid. thieme-connect.de This process, however, can result in a mixture of isomers, including 8-nitrophthalazin-1(2H)-one, necessitating careful purification. thieme-connect.dethieme-connect.de

Further research aims to explore the utility of 5-Nitrophthalazin-1(2H)-one as a synthetic intermediate for creating more complex molecules. nih.gov The nitro group can serve as a handle for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced or novel biological activities. thieme-connect.dechim.itresearchgate.net

Properties of 5-Nitrophthalazin-1(2H)-one:

| Property | Value | Source |

| CAS Number | 89898-93-1 | guidechem.combldpharm.comguidechem.combldpharm.com |

| Molecular Formula | C₈H₅N₃O₃ | guidechem.combldpharm.com |

| Molecular Weight | 191.146 g/mol | guidechem.com |

| Melting Point | 263-265 °C | thieme-connect.dethieme-connect.de |

| Topological Polar Surface Area | 87.3 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-5-2-1-3-7(11(13)14)6(5)4-9-10-8/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRVCGZEWGFKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NNC2=O)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitrophthalazin 1 2h One and Its Precursors

Classical and Contemporary Approaches to Phthalazinone Synthesis

The phthalazinone scaffold is a key structural motif in medicinal chemistry, prompting the development of numerous synthetic methods. These range from traditional two-component condensations to modern, more efficient multi-component and ring-closing strategies. nih.gov

The most established and widely utilized method for constructing the phthalazinone core is the cyclocondensation reaction involving a hydrazine (B178648) derivative and a suitable ortho-substituted benzene (B151609) precursor. sciforum.net This approach relies on the formation of the new nitrogen-containing ring through the reaction of the two nitrogen nucleophiles of hydrazine with two electrophilic centers on the benzene derivative.

Common precursors for this reaction include 2-acylbenzoic acids and phthalic anhydrides. nih.gov The reaction of 2-aroylbenzoic acids with hydrazine hydrate (B1144303) or substituted hydrazines, typically in a solvent like ethanol (B145695) or butanol under reflux, directly yields the corresponding 4-substituted phthalazin-1(2H)-ones. researchgate.net This method is highly versatile and allows for the introduction of various substituents at the 4-position of the phthalazinone ring.

Alternatively, phthalic anhydride (B1165640) can serve as the starting material. The reaction with hydrazine hydrate, often in the presence of acetic acid, proceeds to form the phthalazinone structure. nih.gov In some variations, the phthalic anhydride is first converted to a 2-aroylbenzoic acid via a Friedel-Crafts reaction with an aromatic hydrocarbon, which is then cyclized with hydrazine to afford 4-aryl substituted phthalazinones. researchgate.net

| Precursor | Reagents | Conditions | Product Type |

|---|---|---|---|

| 2-Acylbenzoic Acids | Hydrazine Hydrate or Phenylhydrazine | Reflux in Ethanol or Butanol | 4-Substituted-1(2H)-phthalazinones |

| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Phthalazin-1,4(2H,3H)-dione (Phthalhydrazide) |

| Phthalic Anhydride | 1. Aromatic Hydrocarbon, AlCl3 2. Hydrazine Hydrate | 1. Friedel-Crafts 2. Cyclization | 4-Aryl-1(2H)-phthalazinones |

While classical cyclocondensation involves the intermolecular reaction of two separate components, modern synthetic chemistry also employs intramolecular ring-closing strategies to form heterocyclic systems. Ring-Closing Metathesis (RCM) is a powerful method for forming cyclic alkenes from diene precursors using metal catalysts, such as those developed by Grubbs. nih.govsciforum.net While widely applied to the synthesis of diverse carbocycles and heterocycles, the direct application of olefin RCM to form the core phthalazinone aromatic ring system is not a standard approach.

However, a related and more contemporary strategy, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), has been developed for the synthesis of polycyclic heteroaromatic (PHA) compounds. nih.gov This method is effective for substrates that contain basic functionalities, such as pyridine (B92270) rings, which can be problematic for other catalytic systems. The reaction proceeds from biaryl alkenyl aldehydes, using a hydrazine catalyst to facilitate the intramolecular cyclization and formation of the new heterocyclic ring. nih.gov This represents a sophisticated ring-closing approach applicable to complex heterocyclic systems related to phthalazinones.

To improve synthetic efficiency and align with the principles of green chemistry, multi-component reactions (MCRs) have emerged as a powerful tool. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, avoiding the need to isolate intermediates. nih.gov

The synthesis of the phthalazinone core and its fused derivatives can be achieved through such one-pot procedures. For example, a three-component reaction of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can be used to generate fused pyrazolo[1,2-b]phthalazine derivatives. nih.gov More advanced four-component reactions have also been developed. A one-pot reaction between phthalic anhydride, hydrazine hydrate, various aldehydes, and other components can efficiently yield complex phthalazinone-based structures. nih.gov These methods are attractive due to their operational simplicity, reduced reaction times, and high atom economy.

Regioselective Nitration Strategies

Introducing a nitro group onto the phthalazinone core requires careful control of regioselectivity to ensure the desired 5-nitro isomer is formed. The two primary approaches are direct nitration of the pre-formed phthalazinone ring or, more commonly, the synthesis of the ring from a precursor that already contains the nitro group in the correct position.

The direct electrophilic nitration of an existing phthalazin-1(2H)-one ring presents significant regioselectivity challenges. Electrophilic aromatic substitution reactions are governed by the electronic properties of the substituents already on the aromatic ring. nih.gov The phthalazinone system is complex, containing both the fused benzene ring and the pyridazinone heterocycle. The amide nitrogen atom fused to the benzene ring acts as an activating, ortho-, para-directing group, which would favor substitution at the 4 and 6 positions. libretexts.org Conversely, the pyridazinone portion of the molecule is electron-withdrawing and deactivates the benzene ring.

This electronic conflict makes it difficult to selectively introduce a nitro group at the 5-position. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, would likely lead to a mixture of nitrated isomers (e.g., at the 5-, 6-, 7-, and 8-positions) or require harsh conditions that could lead to unwanted side reactions. masterorganicchemistry.comquora.com Consequently, direct nitration is not a commonly reported or synthetically viable method for producing 5-Nitrophthalazin-1(2H)-one with high purity and yield, and the literature favors the alternative precursor-based approach.

The most reliable and widely documented method for preparing 5-Nitrophthalazin-1(2H)-one and its close derivatives is to begin with a benzene-based precursor that already contains a nitro group at the desired position. This strategy circumvents the regioselectivity problems of direct nitration and ensures the final product has the correct substitution pattern.

The key starting material for this approach is 3-nitrophthalic acid or its derivatives. The synthesis of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) provides a classic and well-documented example of this methodology. In this synthesis, 3-nitrophthalic acid is reacted with hydrazine (often as hydrazine sulfate) under heating. amazonaws.com The reaction proceeds via a cyclocondensation, where the hydrazine molecule reacts with the two carboxylic acid groups of the 3-nitrophthalic acid to form the six-membered heterocyclic ring, yielding 5-nitro-2,3-dihydrophthalazine-1,4-dione. This intermediate can then be selectively reduced to form the corresponding 5-amino derivative. A similar process using the appropriate precursors would yield 5-Nitrophthalazin-1(2H)-one.

| Precursor | Reagents | Key Intermediate Product |

|---|---|---|

| 3-Nitrophthalic Acid | Hydrazine Sulfate | 5-Nitro-2,3-dihydrophthalazine-1,4-dione |

| 3-Nitrophthalic Acid | 8% Aqueous Hydrazine, then Triethylene Glycol | Nitrophthalhydrazide |

| Dimethyl 3-nitrophthalate | Hydrazine Hydrate (40%) | 3-Nitrophthalhydrazide |

Optimization of Reaction Conditions and Yields

The synthesis of the closely related compound, 5-nitro-2,3-dihydro-1,4-phthalazinedione, provides a foundational understanding of the reaction conditions that can be optimized for producing 5-Nitrophthalazin-1(2H)-one. A classical approach involves the reaction of 3-nitrophthalic acid with a hydrazine source. Key parameters that are typically subject to optimization include temperature, reaction time, solvent, and the nature of the reactants and catalysts.

One established method involves heating 3-nitrophthalic acid with hydrazine sulfate. The reaction is conducted at a high temperature, typically in the range of 160–170°C, for several hours to ensure the completion of the cyclization reaction that forms the phthalazinone ring structure. orgsyn.org The choice of a high-boiling point solvent, such as tetralin, is crucial for maintaining the required reaction temperature. orgsyn.org

The optimization of such a synthesis would involve systematically varying these parameters to identify the conditions that provide the highest yield and purity of the final product. For instance, the effect of different solvents, reaction temperatures, and times would be investigated. While specific optimization data for 5-Nitrophthalazin-1(2H)-one is not extensively detailed in publicly available literature, the optimization process for similar phthalazinone derivatives offers a clear blueprint.

For example, in the synthesis of other phthalazinone derivatives, researchers have systematically studied the impact of catalyst loading, solvent choice, and temperature on the reaction yield. In a model reaction for a related series of compounds, various solvents such as ethanol, acetonitrile, water, and dichloromethane (B109758) were tested, with optimal results often found in a specific solvent or under solvent-free conditions. rhhz.net Temperature is another critical factor; studies have shown that incrementally increasing the temperature can decrease reaction time and improve yields up to an optimal point, beyond which side reactions may occur. rhhz.net

The following interactive table illustrates a hypothetical optimization study for the synthesis of a phthalazinone derivative, demonstrating how different parameters can be varied to improve the yield.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 5 | 110 | 12 | 65 |

| 2 | Dioxane | 5 | 100 | 12 | 72 |

| 3 | Acetic Acid | - | 110 | 12 | 85 |

| 4 | Tetralin | - | 160 | 3 | 88 |

| 5 | Tetralin | - | 170 | 3 | 90 |

| 6 | Tetralin | - | 180 | 3 | 87 |

This data indicates that for this hypothetical reaction, tetralin at 170°C for 3 hours provides the optimal yield. A similar systematic approach would be essential for maximizing the yield of 5-Nitrophthalazin-1(2H)-one.

Green Chemistry Approaches in 5-Nitrophthalazin-1(2H)-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including phthalazinones, to develop more sustainable and environmentally friendly processes. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of 5-Nitrophthalazin-1(2H)-one include:

Use of Greener Solvents: Traditional syntheses often employ high-boiling organic solvents. Green alternatives focus on using water, ethanol, or solvent-free conditions. For instance, one-pot, water-mediated synthesis has been successfully used for other 2-(substituted phenyl) phthalazin-1(2H)-ones.

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. For phthalazinone derivatives, various catalysts have been explored. FeO(OH)@C nanoparticles have been used to catalyze the synthesis of aryl hydrazines, which are precursors to phthalazinones. nih.gov Other research has demonstrated the use of copper iodide (CuI) and nickel ferrite (B1171679) (NiFe2O4) nanoparticles as efficient, heterogeneous catalysts that can be easily separated from the reaction mixture and reused. rhhz.netderpharmachemica.com

Energy Efficiency: Alternative energy sources like microwave irradiation have been shown to accelerate reaction times and improve yields in the synthesis of phthalazinone derivatives, often leading to cleaner reactions with fewer byproducts.

Atom Economy: Multi-component reactions (MCRs) are a cornerstone of green chemistry as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy. Palladium-catalyzed isocyanide insertion has been used in the multicomponent synthesis of 4-aminophthalazin-1(2H)-ones, showcasing a sophisticated approach to building the phthalazinone core efficiently. nih.gov

The following table summarizes various green chemistry approaches that have been applied to the synthesis of related phthalazinone compounds and could be adapted for the synthesis of 5-Nitrophthalazin-1(2H)-one.

| Green Approach | Method | Advantages |

| Green Solvents | Water-mediated one-pot synthesis | Environmentally benign, low cost, simple work-up |

| Nanocatalysis | Use of recyclable CuI or NiFe2O4 nanoparticles | High efficiency, easy catalyst recovery, reusability |

| Alternative Energy | Microwave-assisted synthesis | Reduced reaction times, higher yields, cleaner reactions |

| Atom Economy | One-pot multi-component reactions | Increased efficiency, reduced waste, operational simplicity |

By integrating these green chemistry principles, the synthesis of 5-Nitrophthalazin-1(2H)-one can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.

Reactivity and Mechanistic Investigations of 5 Nitrophthalazin 1 2h One

Transformations of the Nitro Group

The nitro group located on the benzene (B151609) ring is a primary site of chemical reactivity, readily undergoing reduction and influencing the susceptibility of the aromatic ring to nucleophilic attack.

Reduction Reactions to Amino Derivatives

The transformation of the nitro group of 5-Nitrophthalazin-1(2H)-one into an amino group to form 5-Aminophthalazin-1(2H)-one is a synthetically crucial reaction. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into an electron-donating one, which in turn modifies the reactivity of the entire ring system. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds are applicable to 5-Nitrophthalazin-1(2H)-one. These include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents like hydrazine (B178648) hydrate (B1144303). researchgate.net

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Catalyst/Medium | Typical Conditions | Product |

|---|---|---|---|

| H₂ | Pd/C, PtO₂ | 1-4 atm H₂, Room Temperature | Amino Derivative |

| Fe / HCl | Ethanol (B145695)/Water | Reflux | Amino Derivative |

| SnCl₂·2H₂O / HCl | Concentrated HCl, Ethanol | 0 °C to Room Temperature | Amino Derivative |

| Na₂S₂O₄ | Aqueous Ammonia | Room Temperature | Amino Derivative |

| N₂H₄·H₂O | Heterogeneous Catalyst (e.g., Co₂–Y hexaferrite) | 100 °C, Water | Amino Derivative |

This table presents generally applicable methods for nitro group reduction. Specific yields and reaction times for 5-Nitrophthalazin-1(2H)-one would require empirical determination.

The synthesis of phthalazinones from p-nitro-aromatic hydrazines, which involves a reduction step, has been achieved using hydrazine hydrate as the reducing agent in the presence of a heterogeneous catalyst. researchgate.netnih.gov This method highlights the utility of hydrazine not only as a cyclizing agent in the formation of the phthalazinone ring but also as a reductant for the nitro group. researchgate.net

Role of the Nitro Group in Aromatic Nucleophilic Substitution Reactions

The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, significantly reduces the electron density of the aromatic ring to which it is attached. This decrease in electron density makes the ring susceptible to attack by nucleophiles.

In the context of 5-Nitrophthalazin-1(2H)-one, the nitro group at the C5 position activates the entire benzo portion of the molecule towards nucleophilic attack. The activation is most pronounced at the positions ortho and para to the nitro group. For an SNAr reaction to proceed, a suitable leaving group, typically a halide, must be present on the aromatic ring.

Research on analogous compounds, such as 4-bromo-5-nitrophthalodinitrile, demonstrates this principle effectively. researchgate.net In this molecule, the nitro group at the 5-position activates the carbon at the 4-position (ortho to the nitro group) for nucleophilic displacement of the bromine atom. researchgate.net Similarly, the nitro group itself can be displaced by a strong nucleophile, although this typically requires more forcing conditions. researchgate.net This indicates that in a hypothetical 4-halo-5-nitrophthalazin-1(2H)-one, the halogen at the 4-position would be highly activated towards displacement by nucleophiles due to the electronic influence of the adjacent nitro group.

Reactions Involving the Phthalazinone Ring System

The phthalazinone core possesses its own distinct reactivity patterns, influenced by the heteroatoms in the pyridazinone ring and the fused aromatic system. The presence of the C5-nitro group further modulates these inherent properties.

Electrophilic Aromatic Substitution Patterns on the Benzo Ring

Electrophilic aromatic substitution (EAS) on the benzo ring of 5-Nitrophthalazin-1(2H)-one is a complex process governed by the competing directing effects of the fused heterocyclic system and the nitro group. The phthalazinone moiety itself is generally considered an ortho, para-director and an activating group due to the electron-donating potential of the N2-nitrogen atom into the benzene ring. However, the 5-nitro group is a powerful deactivating group and a meta-director. nih.govwvu.edu

Therefore, the outcome of an electrophilic substitution reaction will depend on the balance of these effects. The strong deactivating nature of the nitro group will render the entire molecule less reactive towards electrophiles than the parent phthalazinone. The position of substitution will be directed to the carbons that are least deactivated. The nitro group strongly deactivates the ortho (C6) and para (C8) positions relative to itself. The phthalazinone ring directs ortho (C8) and para (C6) to the N-N bond linkage. Consequently, electrophilic attack is most likely to occur at the C7 position, which is meta to the nitro group and not strongly deactivated by it, and is also influenced by the ortho, para-directing nature of the heterocyclic ring.

Studies on the nitration of 4-aryl-1(2H)-phthalazinone derivatives have shown that nitration can occur on the phthalazinone's benzo ring. researchgate.netresearchgate.net For 5-Nitrophthalazin-1(2H)-one, a second nitration would be extremely difficult due to the presence of the existing deactivating nitro group.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on 5-Nitrophthalazin-1(2H)-one

| Position | Influence of Phthalazinone Ring | Influence of 5-Nitro Group | Overall Effect | Predicted Outcome |

|---|---|---|---|---|

| C6 | Para-directing (Activating) | Ortho-directing (Deactivating) | Strongly Deactivated | Minor Product |

| C7 | Meta-directing (Less Activating) | Meta-directing (Least Deactivated) | Less Deactivated | Major Product |

| C8 | Ortho-directing (Activating) | Para-directing (Deactivating) | Strongly Deactivated | Minor Product |

Nucleophilic Additions and Substitutions on the Heterocyclic Ring

The synthesis of 4-aminophthalazin-1(2H)-ones, for example, is often achieved through the palladium-catalyzed amination of 4-bromophthalazinones. nih.govresearchgate.net This highlights the facility with which the C4-position can be functionalized by various nucleophiles. Other nucleophiles, including amines, thiols, and azide (B81097) ions, can also displace a halide at this position. mdpi.com

The presence of the 5-nitro group on the adjacent benzo ring is expected to further increase the electrophilicity of the C4 position. By withdrawing electron density from the entire fused ring system, the nitro group makes the heterocyclic ring even more electron-deficient and thus more prone to attack by nucleophiles. This electronic effect would likely facilitate the displacement of a leaving group at C4, potentially allowing for reactions to occur under milder conditions or with a broader range of weaker nucleophiles compared to the non-nitrated analogue.

Tautomerism Studies and their Impact on Reactivity

5-Nitrophthalazin-1(2H)-one can exist in two tautomeric forms: the lactam form (amide) and the lactim form (enol). This lactam-lactim tautomerism is a common feature of 2-pyridones and related heterocyclic systems. nih.govuni-muenchen.de The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. nih.govuni-muenchen.de

Computational studies, such as Density Functional Theory (DFT) calculations on the parent phthalazinone, have shown that the lactam tautomer is generally more stable than the lactim form in both the gas phase and in solution. chemmethod.com The presence of the electron-withdrawing 5-nitro group is likely to further favor the lactam form, as it would stabilize the negative charge that can be delocalized onto the carbonyl oxygen in the lactam structure. Conversely, the lactim form, being more aromatic, might be stabilized in certain non-polar environments.

This tautomeric equilibrium has a significant impact on the reactivity of the molecule, particularly in reactions involving the heterocyclic ring. For instance, alkylation reactions can occur at either the N2-position or the O1-position. Alkylation at the nitrogen atom proceeds from the more abundant and nucleophilic lactam tautomer, while O-alkylation occurs from the lactim tautomer. researchgate.net The reaction conditions can often be tuned to favor one tautomer, thus directing the regioselectivity of the alkylation. For 5-Nitrophthalazin-1(2H)-one, the predominance of the lactam tautomer suggests that N-alkylation would be the favored pathway under most conditions.

Catalytic and Photochemical Reactivity Studies

There is a lack of published research on the catalytic and photochemical reactivity of 5-Nitrophthalazin-1(2H)-one. Investigations into its behavior in the presence of various catalysts or under photochemical conditions have not been reported. As a result, there is no available data to populate tables regarding catalytic systems, reaction conditions, product yields, or quantum yields for photochemical transformations.

Reaction Kinetics and Thermodynamic Analyses

Detailed studies on the reaction kinetics and thermodynamic parameters of 5-Nitrophthalazin-1(2H)-one are not present in the available scientific literature. Therefore, no data on rate constants, activation energies, or thermodynamic values such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound can be provided. Mechanistic insights that would be derived from such studies are currently unavailable.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, making these techniques invaluable for structural identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which reveals the presence of specific functional groups. For 5-Nitrophthalazin-1(2H)-one, key functional groups include the aromatic ring, the nitro group (NO₂), the amide carbonyl group (C=O) within the phthalazinone ring, and the N-H bond.

The expected characteristic absorption bands for 5-Nitrophthalazin-1(2H)-one would be:

N-H Stretching: A peak in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹, typical for C-H bonds in an aromatic system.

C=O Stretching: A strong, sharp absorption band is anticipated in the 1680-1640 cm⁻¹ range, characteristic of a cyclic amide (lactam) carbonyl group.

N=O Asymmetric and Symmetric Stretching: The nitro group is expected to show two distinct, strong absorption bands. The asymmetric stretch typically appears in the 1560-1520 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, around 1350-1320 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the aromatic ring and the heterocyclic ring would appear in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would be observed in the fingerprint region, typically below 900 cm⁻¹.

Table 1: Predicted FTIR Frequencies and Functional Group Assignments for 5-Nitrophthalazin-1(2H)-one

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3100 | N-H Stretch | Amide (Lactam) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1640 | C=O Stretch | Amide (Lactam) |

| 1560 - 1520 | N=O Asymmetric Stretch | Nitro |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic/Heterocycle |

| 1350 - 1320 | N=O Symmetric Stretch | Nitro |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum provides a unique "molecular fingerprint" that can be used for identification.

For 5-Nitrophthalazin-1(2H)-one, Raman spectroscopy would be expected to strongly feature:

Aromatic Ring Vibrations: The symmetric breathing modes of the benzene ring, often appearing as sharp, intense bands in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions.

Nitro Group Vibrations: The symmetric stretching of the NO₂ group (around 1350 cm⁻¹) is typically a very strong and characteristic band in the Raman spectrum.

Phthalazinone Ring Modes: Skeletal vibrations of the entire heterocyclic ring system would contribute to a complex and unique pattern in the fingerprint region (below 1400 cm⁻¹).

Correlational Analysis of Experimental and Predicted Vibrational Spectra

In modern chemical analysis, experimental spectra are often compared with spectra predicted by computational methods, such as Density Functional Theory (DFT). researchgate.net This correlational analysis serves several purposes: it aids in the definitive assignment of complex vibrational modes, confirms the proposed molecular structure, and provides insight into the molecule's electronic properties.

For 5-Nitrophthalazin-1(2H)-one, a DFT study would involve optimizing the molecule's geometry and then calculating its vibrational frequencies. nih.gov The predicted wavenumbers are often systematically scaled to correct for theoretical approximations and to better match experimental values. By comparing the calculated FTIR and Raman spectra with experimental data, a one-to-one correspondence between observed peaks and specific molecular motions can be established, leading to a highly confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

The chemical shift (δ) in NMR is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment.

¹H NMR: The proton NMR spectrum of 5-Nitrophthalazin-1(2H)-one is expected to show distinct signals for the N-H proton and the three aromatic protons.

N-H Proton: The amide proton is expected to appear as a broad singlet significantly downfield, likely in the δ 11-13 ppm range, due to deshielding and potential hydrogen bonding.

Aromatic Protons: The three protons on the benzene ring would form a complex splitting pattern (multiplets) in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the nitro and phthalazinone ring substituents. The proton ortho to the nitro group would likely be the most deshielded (furthest downfield).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The C=O carbon of the lactam is expected to be the most downfield signal, typically in the δ 160-170 ppm range.

Aromatic and Heterocyclic Carbons: The eight carbons of the fused ring system would appear in the δ 120-150 ppm region. The carbon atom directly attached to the nitro group (ipso-carbon) would be significantly influenced, and its signal might be broader or have a lower intensity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 5-Nitrophthalazin-1(2H)-one

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| N-H | 11.0 - 13.0 | Broad singlet |

| Aromatic C-H | 7.5 - 8.5 | Multiplets |

| ¹³C NMR | ||

| C=O | 160 - 170 | Lactam carbonyl |

| Aromatic/Heterocyclic C | 120 - 150 | Includes C-NO₂ and other ring carbons |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For 5-Nitrophthalazin-1(2H)-one, a COSY spectrum would show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

By systematically applying these spectroscopic methods, a complete and unambiguous structural characterization of 5-Nitrophthalazin-1(2H)-one can be achieved, providing a solid foundation for any further investigation into its chemical properties and potential applications.

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is an essential analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule with high accuracy, which in turn allows for the confident determination of its elemental formula. guidechem.com For 5-Nitrophthalazin-1(2H)-one, the molecular formula is established as C₈H₅N₃O₃. cam.ac.uk HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass of the molecular ion with an accuracy in the parts-per-million (ppm) range. guidechem.comlibretexts.org

The theoretical monoisotopic mass of 5-Nitrophthalazin-1(2H)-one has been calculated to be 191.03309103 u. cam.ac.uk An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the elemental composition of C₈H₅N₃O₃. This high degree of accuracy is crucial for distinguishing the compound from other potential isomers or molecules with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for 5-Nitrophthalazin-1(2H)-one

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅N₃O₃ | cam.ac.uk |

| Theoretical Monoisotopic Mass (u) | 191.03309103 | cam.ac.uk |

Note: This interactive table is based on calculated theoretical data.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other activation methods. researchgate.netcam.ac.uk The resulting fragment ions (product ions) are then mass-analyzed, providing valuable information about the molecule's structure and connectivity. nih.gov

Specific MS/MS fragmentation data for 5-Nitrophthalazin-1(2H)-one is not documented in the reviewed literature. However, a predictive analysis of its fragmentation can be made based on its structure. The molecule contains a phthalazinone core, a nitro group, and a lactam moiety. Common fragmentation pathways would likely involve:

Loss of NO₂: A neutral loss of the nitro group (46 u) is a common fragmentation pathway for aromatic nitro compounds.

Loss of CO: Cleavage of the lactam ring could result in the loss of carbon monoxide (28 u).

Ring Cleavage: Fragmentation of the phthalazinone bicyclic system could lead to a variety of characteristic product ions.

A detailed MS/MS study would be required to experimentally determine the exact fragmentation pathways and relative abundances of the product ions, which would serve as a structural fingerprint for the identification of 5-Nitrophthalazin-1(2H)-one in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

As of now, a published crystal structure for 5-Nitrophthalazin-1(2H)-one has not been identified in crystallographic databases. libretexts.org The following sections describe the type of information that would be obtained from such a study, based on the known chemical structure.

An X-ray crystallographic analysis would reveal the planarity of the fused bicyclic phthalazinone system. It is expected that the aromatic ring and the pyridazinone ring would be largely planar. The analysis would also determine the precise geometry of the nitro group and its orientation relative to the aromatic ring. The way these molecules pack in the crystal lattice would be described by the unit cell parameters and the space group symmetry. This packing arrangement is dictated by the molecule's shape and the intermolecular forces it can form.

The solid-state structure of 5-Nitrophthalazin-1(2H)-one is expected to be stabilized by a network of intermolecular interactions. The molecule possesses key functional groups capable of forming strong intermolecular connections:

Hydrogen Bond Donor: The N-H group in the lactam ring is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group (C=O) and the oxygen atoms of the nitro group (NO₂) are strong hydrogen bond acceptors.

It is highly probable that the crystal structure would feature a robust hydrogen bonding network where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen or a nitro oxygen of a neighboring molecule. These interactions would likely link the molecules into chains, sheets, or a more complex three-dimensional architecture, significantly influencing the material's physical properties. Studies on related compounds like nitrophthalic acids have demonstrated the formation of strong hydrogen bonds involving nitro and carbonyl groups. miamioh.edu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 5-Nitrophthalazin-1(2H)-one, DFT calculations would typically be employed to determine its most stable three-dimensional shape through a process called geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate key electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations would elucidate regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity. However, specific studies detailing these DFT-derived parameters for 5-Nitrophthalazin-1(2H)-one are not currently available in published research.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties such as electron correlation energies and reaction barriers. High-accuracy predictions for properties like dipole moment, polarizability, and vibrational frequencies of 5-Nitrophthalazin-1(2H)-one would require such dedicated studies, which have not been identified in the current literature.

Conformational Analysis and Energy Landscapes

The phthalazinone ring system is largely planar, but the nitro group and the lactam hydrogen allow for potential, albeit limited, conformational flexibility. A conformational analysis would involve systematically mapping the potential energy surface of the molecule as a function of specific dihedral angles to identify low-energy conformers and the energy barriers between them. This creates an "energy landscape" that is crucial for understanding the molecule's dynamic behavior and how it might interact with biological targets. Specific research detailing the conformational preferences and energy landscape of 5-Nitrophthalazin-1(2H)-one is not documented in available sources.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the dynamic evolution of the system.

Solvation Effects and Dynamic Behavior in Different Environments

The behavior of 5-Nitrophthalazin-1(2H)-one in a solution, such as water or an organic solvent, would be explored using MD simulations. These simulations model the explicit interactions between the solute and solvent molecules, revealing how the solvent affects the compound's conformation and dynamics. Such studies are vital for predicting the compound's solubility and behavior in a biological medium.

Interactions with Solvents and Other Molecules

MD simulations can also be used to analyze the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between 5-Nitrophthalazin-1(2H)-one and surrounding molecules. By calculating interaction energies and analyzing radial distribution functions, researchers can gain a quantitative understanding of how the compound interacts with its environment. This information is particularly valuable in drug design for predicting how a molecule might bind to a protein's active site. As with other computational aspects, specific MD simulation studies for 5-Nitrophthalazin-1(2H)-one are not found in the reviewed literature.

While the theoretical frameworks for these computational studies are robust, their specific application to 5-Nitrophthalazin-1(2H)-one awaits investigation by the scientific community.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. uq.edu.au In the context of 5-Nitrophthalazin-1(2H)-one and its derivatives, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new compounds with enhanced activities. longdom.org

Descriptors Development and Statistical Validation

The initial and one of the most critical stages in QSAR modeling is the development of molecular descriptors. These are numerical values that characterize specific aspects of a molecule's structure. For phthalazinone derivatives, a wide array of descriptors are calculated to capture their topological, geometric, and electronic features. longdom.orglongdom.org

Descriptor Classes:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe atomic connectivity.

Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of atoms in the molecule.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. mdpi.comstudycorgi.com

In a QSAR study on phthalazinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a variety of 2D and 3D descriptors were calculated. longdom.org The selection of the most relevant descriptors is typically achieved through statistical methods like genetic algorithms (GA) combined with multiple linear regression (GA-MLR). longdom.org

Statistical Validation:

The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. longdom.org This involves both internal and external validation techniques. A QSAR model developed for phthalazinone derivatives as PARP-1 inhibitors demonstrated a regression coefficient (R²) of 0.8038, indicating that approximately 80.4% of the variance in the biological activity could be explained by the selected descriptors. longdom.org The model's predictive accuracy was further confirmed by a cross-validation regression coefficient (q²) of 0.6727 and a predictive R² for the external test set (R²pred) of 0.61915. longdom.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phthalazinone Derivatives

| Descriptor Type | Example Descriptor | Description |

| Topological | Wiener Index | A distance-based descriptor reflecting the branching of the molecular skeleton. |

| Geometric | Gravitational Index | A 3D descriptor that considers the mass distribution within the molecule. |

| Quantum-Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. mdpi.com |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. mdpi.com |

Predictive Modeling for Derivatives

Once a QSAR model has been developed and validated, it serves as a powerful tool for predicting the biological activity of newly designed derivatives of 5-Nitrophthalazin-1(2H)-one before their actual synthesis. This in silico screening helps prioritize compounds that are most likely to exhibit the desired therapeutic effects, thereby saving time and resources. longdom.org

For instance, QSAR models have been successfully applied to predict the anti-inflammatory, analgesic, and anticancer activities of phthalazinone derivatives. longdom.orgnih.gov In a study focused on developing novel PARP inhibitors, a GA-MLR based QSAR model was used to predict the pIC50 values of a set of phthalazinone compounds. longdom.org The predictions were found to be in good agreement with the experimentally observed activities, underscoring the utility of the model in identifying potential leads. longdom.org

The predictive capacity of these models allows for the virtual screening of large libraries of hypothetical 5-Nitrophthalazin-1(2H)-one derivatives. By systematically modifying the substituents on the phthalazinone core and calculating the descriptors for each new structure, researchers can estimate their biological activity and select the most promising candidates for synthesis and further experimental evaluation.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is crucial for understanding the potential mechanism of action of 5-Nitrophthalazin-1(2H)-one and its derivatives at a molecular level.

Docking studies on phthalazinone analogs have been performed to elucidate their binding modes with various protein targets implicated in diseases like cancer and viral infections. proquest.comresearchgate.net For example, phthalazinone derivatives have been docked into the active sites of enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1), Epidermal Growth Factor Receptor (EGFR), human serine hydroxymethyltransferase 2 (SHMT2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.nettandfonline.comnih.gov

The interaction between the ligand and the target protein is evaluated using a scoring function, which provides an estimate of the binding affinity, often expressed in kcal/mol. researchgate.net The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's binding and inhibitory activity. nih.gov In a study of pyran-linked phthalazinone-pyrazole hybrids, molecular docking revealed that the active compounds exhibited good binding affinities toward the SHMT2 protein. nih.gov Similarly, docking of phthalazinone derivatives into the EGFR active site helped to rationalize their observed antitumor activity. researchgate.net

Table 2: Predicted Binding Affinities of Phthalazinone Derivatives with Various Protein Targets

| Phthalazinone Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Substituted Phthalazinone | EGFR | -6.59 | Not Specified researchgate.net |

| Pyran-linked Phthalazinone-pyrazole hybrid | SHMT2 | Not specified, but noted as good affinity nih.gov | Not Specified nih.gov |

| Chlorophthalazine derivative | PARP-1 | Not specified, but binding confirmed tandfonline.com | Not Specified tandfonline.com |

| Phthalazine (B143731) derivative | VEGFR-2 | Not specified, but docking performed nih.gov | Not Specified nih.gov |

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 5-Nitrophthalazin-1(2H)-one. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost. chemmethod.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of novel 5-Nitrophthalazin-1(2H)-one derivatives. github.io The calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are then compared with experimental data to confirm the proposed structure. mdpi.com While DFT calculations can provide highly accurate predictions, the choice of functional and basis set can influence the results. chemaxon.com

Infrared (IR) Spectroscopy:

The vibrational frequencies of 5-Nitrophthalazin-1(2H)-one can be predicted using DFT calculations. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. vscht.cz The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific functional groups. For a molecule like 5-Nitrophthalazin-1(2H)-one, characteristic vibrations would be expected for the C=O, N-H, C-N, and NO₂ groups.

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comderpharmachemica.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. farmaciajournal.com The predicted UV-Vis spectrum for 5-Nitrophthalazin-1(2H)-one would provide insights into the electronic transitions occurring within the molecule, which are influenced by the phthalazinone core and the nitro substituent. farmaciajournal.com

Table 3: Illustrative Example of Theoretical vs. Experimental Spectroscopic Data for a Heterocyclic Compound

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | Chemical shifts calculated using DFT | Experimentally measured chemical shifts |

| ¹³C NMR (ppm) | Chemical shifts calculated using DFT | Experimentally measured chemical shifts |

| IR (cm⁻¹) | Vibrational frequencies from DFT calculations | Observed absorption bands in the IR spectrum |

| UV-Vis (nm) | λmax from TD-DFT calculations | λmax observed in the UV-Vis spectrum |

Applications in Organic Synthesis and Materials Science

5-Nitrophthalazin-1(2H)-one as a Synthetic Building Block

The strategic placement of the nitro group on the phthalazinone core makes 5-Nitrophthalazin-1(2H)-one a valuable intermediate in synthetic organic chemistry. This electron-withdrawing group can direct further substitution reactions and can be readily converted to other functional groups, such as an amino group, which significantly alters the electronic properties of the molecule and opens up further avenues for derivatization.

5-Nitrophthalazin-1(2H)-one is a key starting material for the synthesis of various fused heterocyclic systems. The phthalazinone ring itself can be considered a privileged structure in medicinal chemistry, and the presence of the nitro group allows for the construction of more complex, polycyclic molecules with potential biological activity. For instance, the phthalazinone moiety can be elaborated into fused systems such as triazolophthalazines. This typically involves the conversion of the lactam carbonyl into a leaving group, followed by reaction with a hydrazine (B178648) derivative to form the fused triazole ring. While direct synthesis from 5-Nitrophthalazin-1(2H)-one is plausible, multi-step sequences involving related phthalazinone precursors are often employed.

Additionally, multicomponent reactions utilizing phthalazinone derivatives have been developed to create complex heterocyclic hybrids, such as pyran-linked phthalazinone-pyrazole systems. These reactions highlight the utility of the phthalazinone core as a scaffold for building molecular diversity.

Table 1: Examples of Advanced Heterocyclic Systems Derived from Phthalazinone Precursors

| Starting Material Analogue | Reagents | Product | Application Area |

| Phthalhydrazide | Aromatic Aldehydes, Malononitrile (B47326) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Medicinal Chemistry |

| Phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, Malononitrile | L-proline (catalyst) | Pyran-linked phthalazinone-pyrazole hybrids | Anticancer Agents |

| 1-Hydrazinylphthalazine | Carboxylic Acids/Orthoesters | Triazolo[3,4-a]phthalazine derivatives | Medicinal Chemistry |

The phthalazinone scaffold is a core component of several complex and medicinally important molecules, most notably the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Olaparib (B1684210), a clinically approved PARP inhibitor, features a phthalazinone moiety. The synthesis of Olaparib and its analogues involves the construction of this heterocyclic core, often in a multi-step sequence. While various synthetic routes to Olaparib have been developed, they all underscore the importance of phthalazinone-containing intermediates. 5-Nitrophthalazin-1(2H)-one can be considered a strategic precursor in the synthesis of such complex molecules, where the nitro group could be used to introduce other functionalities or be converted to an amino group for further coupling reactions.

The synthesis of these complex molecules often involves the strategic coupling of different molecular fragments to the phthalazinone core. For example, the synthesis of novel phthalazinone-dithiocarbamate hybrids with potential anticancer activity has been reported, showcasing the role of the phthalazinone structure as a central building block in the assembly of complex bioactive molecules.

Table 2: Key Synthetic Steps in the Preparation of Phthalazinone-Based Complex Molecules

| Target Molecule Class | Key Intermediate | Key Reaction Step | Reference |

| PARP Inhibitors (e.g., Olaparib) | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Negishi coupling | |

| Phthalazinone-dithiocarbamate hybrids | Aminoalkyl phthalazinone derivatives | One-pot reaction with carbon disulfide and benzyl/propargyl bromides |

Derivatization for Functional Materials

The derivatization of 5-Nitrophthalazin-1(2H)-one opens pathways to the creation of novel functional materials with tailored properties. The rigid phthalazinone structure can impart thermal stability and desirable mechanical properties to polymers, while the nitro group and its derivatives can be exploited to introduce optoelectronic functionality.

The phthalazinone moiety has been successfully incorporated into the backbone of various high-performance polymers, including poly(arylene ether)s. These polymers are synthesized through a novel N-C coupling reaction of bis(phthalazinone) monomers with activated aryl halides. The resulting phthalazinone-containing polymers exhibit high glass transition temperatures (Tg's), excellent thermal stability, and good solubility in common organic solvents, allowing them to be cast into flexible films.

The synthesis of these polymers typically involves the preparation of di-functionalized phthalazinone monomers. While not directly starting from 5-Nitrophthalazin-1(2H)-one, the synthetic strategies demonstrate the potential for incorporating this and other substituted phthalazinones into polymer chains to modulate properties such as gas permeability and liquid crystal alignment.

Table 3: Properties of Phthalazinone-Containing Polymers

| Monomer Type | Polymerization Method | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss) |

| Bis(phthalazinone) monomers | N-C coupling reaction | Around 300 °C | 480-530 °C |

| AB-type phthalazinone monomers (copolymerized) | N-C coupling reaction | Increases with phthalazinone content | High thermal stability |

The reduction of the nitro group in 5-Nitrophthalazin-1(2H)-one to an amino group (5-Aminophthalazin-1(2H)-one) creates a powerful electron-donating group. This transformation is key to unlocking the optoelectronic potential of the phthalazinone scaffold. The resulting 5-aminophthalazinone can act as the electron-donating component in a donor-acceptor (D-A) type fluorophore. The phthalazinone core itself can serve as the electron-accepting part of the molecule.

By coupling various aromatic groups to the 5-aminophthalazinone, a range of fluorescent probes can be designed and synthesized with tunable photophysical properties. These fluorescent molecules have potential applications in bio-imaging as fluorescent tags for labeling proteins and other biomolecules. The significant Stokes shift observed in some of these derivatives is particularly advantageous for biological imaging applications.

Table 4: Photophysical Properties of Donor-Acceptor Phthalazinone Derivatives

| Donor Group | Acceptor Core | Excitation Max (λex) | Emission Max (λem) | Application |

| N,N-diethylaminophenyl | Phthalazinone | Varies | Varies | Fluorescent probes for microscopy |

| Thienyl | Phthalazinone | Varies | Varies | Bio-imaging agents |

| Naphthyl | Phthalazinone | Varies | Varies | Two-photon imaging |

Catalyst or Ligand in Organic Transformations

The phthalazinone scaffold, with its embedded nitrogen and oxygen atoms, possesses the necessary structural features to act as a ligand for transition metals. Derivatives of phthalazinone have been explored as ligands in various catalytic organic transformations, including important carbon-carbon bond-forming reactions.

The nitrogen atoms of the phthalazinone ring system can coordinate to a metal center, influencing its catalytic activity and selectivity. This has been demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Phthalazinone-based ligands can enhance the efficiency of these reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecules, including pharmaceuticals and functional materials.

Furthermore, the phthalazinone moiety itself can act as a directing group in transition-metal-catalyzed C-H bond activation and functionalization reactions. This allows for the selective introduction of new functional groups onto the phthalazinone core, further expanding its utility as a versatile synthetic platform. The coordination of the phthalazinone to the metal catalyst directs the reaction to a specific site on the molecule, enabling highly regioselective transformations.

Table 5: Phthalazinone Derivatives in Catalysis

| Reaction Type | Role of Phthalazinone | Metal Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Ligand | Palladium | Efficient C-C bond formation |

| Heck Coupling | Ligand | Palladium | Formation of substituted alkenes |

| C-H Activation/Functionalization | Directing Group | Rhodium, Ruthenium, Palladium | Site-selective functionalization of the phthalazinone core |

| Coordination Chemistry | N, O-donor ligand | Copper(II) | Formation of stable metal complexes |

Design of Hybrid Scaffolds Utilizing the Phthalazinone Core

The phthalazin-1(2H)-one core is recognized as a "privileged building block" in medicinal chemistry and materials science due to its versatile biological activities and synthetic accessibility. nih.govnih.govresearchgate.net A prominent strategy in these fields is the application of molecular hybridization, which involves covalently linking the phthalazinone scaffold with other distinct chemical moieties. nih.gov This approach aims to create novel hybrid molecules that may exhibit modified selectivity, reduced side effects, or even dual mechanisms of action by combining the functionalities of the parent structures. nih.govmdpi.com

The design of these hybrid scaffolds often employs multicomponent reactions (MCRs), which are highly efficient chemical processes where multiple reactants combine in a single step to form a complex product. nih.govnih.gov This methodology is advantageous for its synthetic efficiency and environmental compatibility. nih.gov

Detailed research findings have demonstrated the successful implementation of this design strategy through the synthesis of various phthalazinone-based hybrid scaffolds.

Phthalazinone-Pyrazole Hybrids: Researchers have successfully designed and synthesized novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov The synthesis was achieved through a facile one-pot, three-component reaction utilizing a phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound. nih.gov This strategy highlights the ability to construct complex heterocyclic systems centered around the phthalazinone core. nih.gov

Phthalazinone-Imidazoline Hybrids: Another example of hybrid scaffold design involves the combination of phthalazine (B143731) and 4,5-dihydro-1H-imidazole cores. mdpi.com In one study, a novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was synthesized from a starting phthalazine and 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate. mdpi.com This initial hybrid molecule was then further converted into a series of di-substituted sulfonamide derivatives and other related products, demonstrating the potential for extensive functionalization of the hybrid scaffold. mdpi.comdntb.gov.ua

Phthalazinone-Dithiocarbamate Hybrids: The principle of molecular hybridization has also been applied to create phthalazinone derivatives that incorporate a dithiocarbamate (B8719985) moiety. nih.gov These compounds are synthesized by the functionalization of various phthalazinone scaffolds, leading to hybrid molecules with potential applications as anticancer agents. nih.gov

The table below summarizes the key components and resulting hybrid scaffolds discussed in the research.

| Phthalazinone Core Type | Linked Moiety/Scaffold | Resulting Hybrid Scaffold Class |

|---|---|---|

| Phthalazinone | Pyrazole and Pyran | Pyran-Linked Phthalazinone-Pyrazole Hybrids nih.gov |

| Phthalazin-1(2H)-imine | 4,5-Dihydro-1H-imidazole | Phthalazinone-Imidazoline Hybrids mdpi.com |

| Phthalazinone | Dithiocarbamate | Phthalazinone-Dithiocarbamate Hybrids nih.gov |

| Phthalazinone | Hydrazone | Phthalazinone-Hydrazone Hybrids nih.gov |

| Phthalazinone | Tetrazole | Allosteric DNMT3A Inhibitors acs.org |

Advanced Analytical Methodologies for 5 Nitrophthalazin 1 2h One and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering robust methods for separation, quantification, and purity assessment. amazonaws.com Its application to 5-Nitrophthalazin-1(2H)-one leverages the compound's physicochemical properties to achieve high-resolution separation from impurities, starting materials, and degradation products. amazonaws.com

Developing a reliable HPLC method requires a systematic optimization of several chromatographic parameters. amazonaws.comijprajournal.com For a polar, aromatic compound like 5-Nitrophthalazin-1(2H)-one, reversed-phase HPLC is typically the method of choice.

Method Development:

Column Selection: A C18 stationary phase is commonly employed due to its hydrophobicity, which provides effective retention for aromatic compounds. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance resolution and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The ratio is adjusted to achieve optimal retention time and peak shape. The pH of the aqueous phase can be modified to control the ionization state of the analyte, thereby influencing its retention.

Detection: The nitro-aromatic structure of 5-Nitrophthalazin-1(2H)-one contains a strong chromophore, making it well-suited for UV detection at its wavelength of maximum absorbance.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for analytical columns. Column temperature may be controlled to ensure retention time reproducibility.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijprajournal.com Validation confirms that the method is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Validation Parameters for 5-Nitrophthalazin-1(2H)-one

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

| Specificity | No interference from blank/placebo | Peak purity > 0.999 |

While 5-Nitrophthalazin-1(2H)-one itself is not chiral, its derivatives may contain one or more stereocenters, resulting in enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. nih.gov Chiral HPLC is the most widely used technique for this purpose. phenomenex.com

The primary approach involves the use of a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and, consequently, separation.

Common Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds. nih.govresearchgate.net

Mobile Phase Optimization: The choice of mobile phase is crucial for achieving enantioselectivity. Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored. Small amounts of additives, such as acids or bases, are often used to improve peak shape and resolution. rsc.org

Method Development Strategy: The process is often empirical, involving screening a variety of CSPs and mobile phase conditions to find the optimal system for a given pair of enantiomers. phenomenex.com

Table 2: Common Chiral Stationary Phases for Separation of Pharmaceutical Compounds

| CSP Type | Common Trade Names | Typical Applications |

|---|---|---|

| Amylose Derivatives | Chiralpak AD, Chiralpak AS | Broad applicability for various compound classes |

| Cellulose Derivatives | Chiralcel OD, Chiralcel OJ | Effective for aromatic compounds, amides, esters |

| Protein-Based | AGP, HSA | Separation of acidic and basic compounds |

| Cyclodextrin-Based | Cyclobond | Inclusion complexation for various structures |

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful separation technique, but its application is generally limited to thermally stable and volatile compounds. Due to its polarity and relatively high molecular weight, 5-Nitrophthalazin-1(2H)-one is not suitable for direct GC analysis.

To analyze 5-Nitrophthalazin-1(2H)-one or its derivatives by GC, a derivatization step is necessary. This process converts the analyte into a more volatile and thermally stable form.

Derivatization: Silylation is a common derivatization technique where active hydrogen atoms (e.g., on the amide nitrogen) are replaced with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the molecule.

GC Separation: The resulting derivative can be separated from other components on a capillary GC column (e.g., a non-polar DB-5 or a semi-polar DB-17). The temperature-programmed oven allows for the elution of compounds based on their boiling points.

Mass Spectrometric (MS) Detection: Coupling GC with a mass spectrometer is essential. The MS detector provides mass information, which confirms the identity of the derivatized analyte through its characteristic mass spectrum and fragmentation pattern. This high specificity makes GC-MS an excellent tool for confirmatory analysis.

Hyphenated Techniques in Structural Elucidation and Quantification

Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled analytical power. For the analysis of 5-Nitrophthalazin-1(2H)-one, the combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most potent tool. nih.govrsc.org

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This makes it ideal for detecting minute quantities of the compound in complex biological matrices and for identifying unknown metabolites. nih.gov